molecular formula C18H25N5O2 B2827684 (E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide CAS No. 306303-33-3

(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No. B2827684
CAS RN: 306303-33-3
M. Wt: 343.431
InChI Key: SWEASIFSJJMZML-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Studies

(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide and related compounds have been the subject of various synthesis and spectroscopic studies. For instance, the synthesis and characterization of related hydrazone compounds through FT-IR, NMR, and other spectroscopic methods have provided insights into their structural and electronic properties. These studies often involve the exploration of the molecule's configuration, dipole moments, and solvation energies, contributing to a deeper understanding of its reactivity and potential applications in scientific research (Karrouchi et al., 2021).

Molecular Docking and Potential Therapeutic Applications

Molecular docking studies have been conducted to explore the potential therapeutic applications of compounds structurally similar to (E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. These studies aim to predict how these compounds might interact with biological targets, such as enzymes or receptors, which can lead to the identification of promising candidates for drug development. For example, some compounds have been designed as potential anti-diabetic agents based on their interactions with specific proteins (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-4-23(5-2)15-8-6-14(7-9-15)12-19-21-17(24)11-10-16-13(3)20-22-18(16)25/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,21,24)(H,22,25)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEASIFSJJMZML-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.